dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate
Description
Dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate is a substituted terephthalate ester featuring a 2-(acetyloxy)benzoyl group attached to the amino position of the benzene ring. This compound belongs to a family of aromatic esters with diverse functional groups, often explored for applications in organic synthesis, materials science, and pharmaceuticals. The acetyloxy group introduces hydrolytic sensitivity, while the ester linkages and aromatic framework contribute to its structural versatility .
Properties
IUPAC Name |
dimethyl 2-[(2-acetyloxybenzoyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c1-11(21)27-16-7-5-4-6-14(16)17(22)20-15-10-12(18(23)25-2)8-9-13(15)19(24)26-3/h4-10H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCBAZXLUJEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents on the benzoyl or sulfonamide groups.
Table 1: Structural and Molecular Comparison
Substituent Effects on Stability and Reactivity
- In contrast, the sulfonamide in is hydrolytically stable due to strong S–N bonds .
- Nitro Group (): The electron-withdrawing nitro group increases electrophilicity at the carbonyl, enhancing reactivity in nucleophilic substitution or reduction reactions. This contrasts with the electron-donating methoxy groups in , which improve solubility in polar solvents .
- This property is advantageous in dye chemistry or optoelectronic materials .
Physicochemical Properties
- Solubility: Methoxy-substituted analogs (e.g., ) exhibit higher solubility in organic solvents like DMSO or ethanol due to increased polarity.
- Thermal Stability: Sulfonamide derivatives () demonstrate higher thermal stability (decomposition >250°C) compared to acetyloxy-containing compounds, which may degrade at lower temperatures due to ester hydrolysis .
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